Mercaptomethylmethyldiethoxysilane
Overview
Description
Mercaptomethylmethyldiethoxysilane is an organosilicon compound with the chemical formula C6H16O2SSi. It is a colorless liquid with a characteristic odor and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptomethylmethyldiethoxysilane can be synthesized through the methanolysis of thiol esters in the presence of a basic catalyst . This method involves the reaction of a thiol ester with methanol, resulting in the formation of mercaptoalkylalkyldialkoxysilane compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methanolysis reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Mercaptomethylmethyldiethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Simpler silane derivatives.
Substitution: Silane compounds with different functional groups.
Scientific Research Applications
Mercaptomethylmethyldiethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of mercaptomethylmethyldiethoxysilane involves its ability to form strong covalent bonds with various substrates. The thiol group can react with metal surfaces, forming stable metal-sulfur bonds, while the ethoxy groups can undergo hydrolysis to form silanol groups, which further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and durability of coatings and adhesives .
Comparison with Similar Compounds
Similar Compounds
- Mercaptopropyltrimethoxysilane
- Mercaptopropyltriethoxysilane
- Mercaptoethyltriethoxysilane
Comparison
Mercaptomethylmethyldiethoxysilane is unique due to its specific combination of a mercapto group and diethoxy groups, which provide distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .
Properties
IUPAC Name |
[diethoxy(methyl)silyl]methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2SSi/c1-4-7-10(3,6-9)8-5-2/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVRJGHTIVORLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CS)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435971 | |
Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55161-63-2 | |
Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.